

# Cellular Targets of M617 TFA: An In-depth Technical Guide

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## Compound of Interest

Compound Name: M617 TFA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of **M617 TFA**, a selective galanin receptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

## Core Cellular Targets and Binding Affinities

**M617 TFA** primarily targets the galanin receptor family, a class of G protein-coupled receptors (GPCRs). It exhibits high selectivity for the galanin receptor 1 (GALR1), with notable affinity for galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3) as well.

## Quantitative Data Summary

The binding affinities of **M617 TFA** for the galanin receptors have been determined through competitive radioligand binding assays. The inhibition constant ( $K_i$ ) is a measure of the concentration of **M617 TFA** required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower  $K_i$  value indicates a higher binding affinity.

Target	K <sub>i</sub> Value (nM)	Receptor Type	Primary Transduction Pathway
Galanin Receptor 1 (GALR1)	0.23[1]	GPCR	G <sub>i</sub> /G <sub>o</sub> coupled
Galanin Receptor 2 (GALR2)	5.71[1]	GPCR	G <sub>q</sub> /G <sub>11</sub> and G <sub>i</sub> /G <sub>o</sub> coupled
Galanin Receptor 3 (GALR3)	49.2 ± 9.4	GPCR	G <sub>i</sub> /G <sub>o</sub> coupled[2]

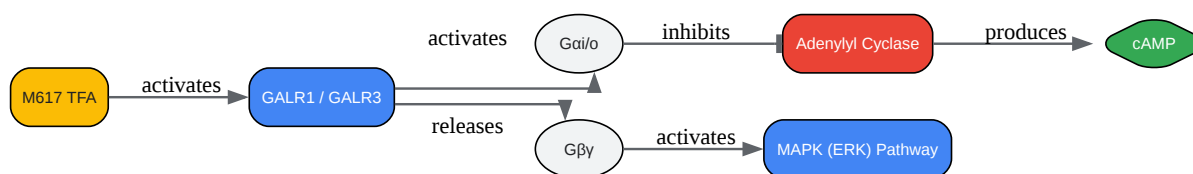
## Signaling Pathways and Mechanism of Action

Activation of galanin receptors by **M617 TFA** initiates distinct downstream signaling cascades, depending on the receptor subtype.

### GALR1 and GALR3 Signaling

GALR1 and GALR3 are coupled to inhibitory G proteins (G<sub>i</sub>/G<sub>o</sub>). Upon activation by **M617 TFA**, these receptors trigger a signaling cascade that includes:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[2][3].
- Modulation of Ion Channels: Activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the Extracellular signal-Regulated Kinase (ERK) pathway is activated via the βγ-subunits of the G protein[3].



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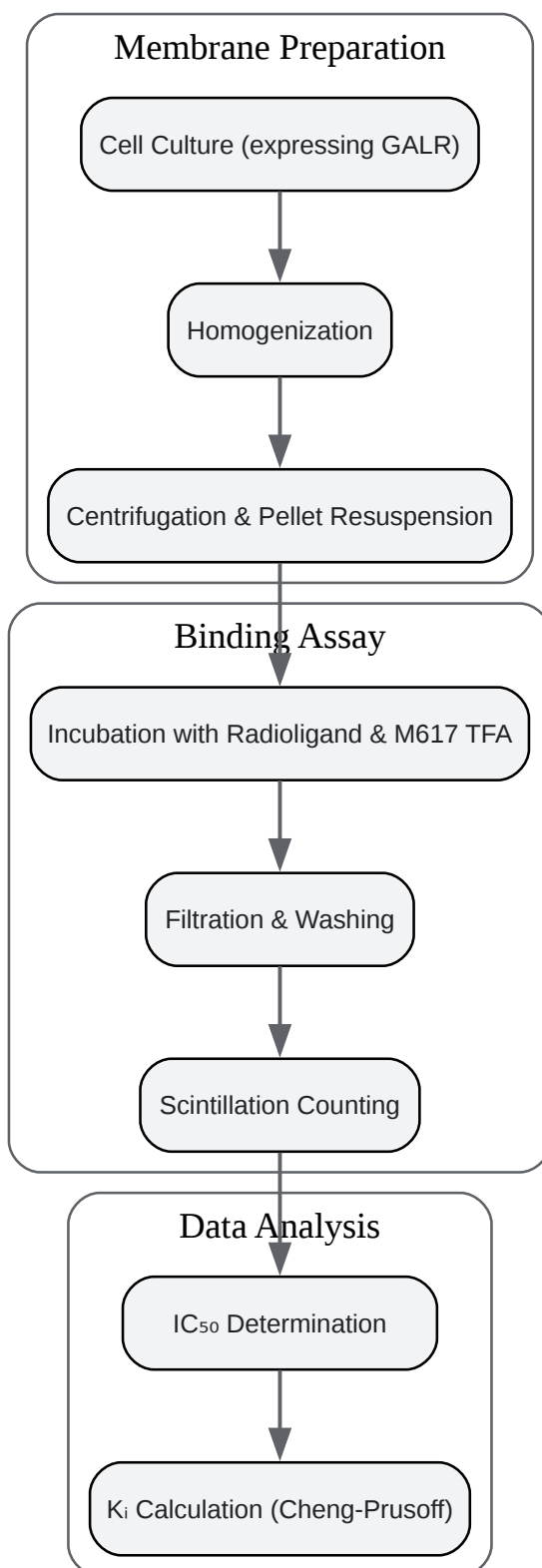
### *GALR1/GALR3 Signaling Pathway*

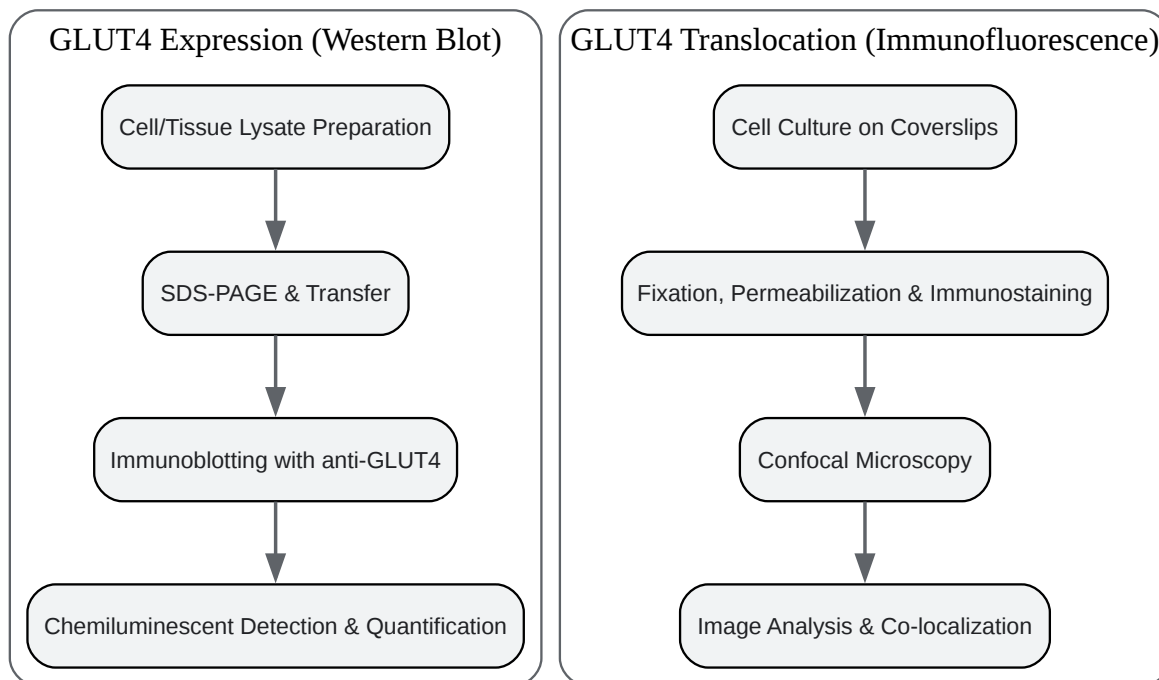
## GALR2 Signaling

GALR2 is primarily coupled to  $G_{\phi}/G_{11}$  proteins, but can also couple to  $G_i/G_o$ . Its activation by **M617 TFA** can lead to:

- Stimulation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate ( $PIP_2$ ) into inositol trisphosphate ( $IP_3$ ) and diacylglycerol (DAG).
- Increase in Intracellular Calcium:  $IP_3$  triggers the release of calcium from intracellular stores.
- Activation of Protein Kinase C (PKC): DAG and calcium activate PKC, which in turn can activate the MAPK/ERK pathway.







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